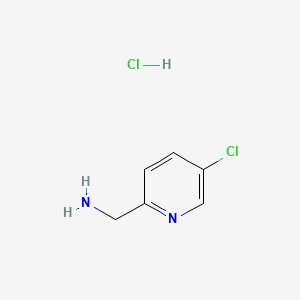

(5-Chloropyridin-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-chloropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUPEPYIDPCKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1257535-54-8 | |

| Record name | 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10719878 | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871826-13-0 | |

| Record name | 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871826-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (5-Chloropyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (5-Chloropyridin-2-yl)methanamine hydrochloride. The information is compiled from various chemical suppliers and databases to serve as a foundational resource for its use in research and development.

Core Physical Properties

This compound, identified by the CAS number 871826-13-0, is a pyridinemethanamine derivative. It is essential to distinguish between the hydrochloride salt, the dihydrochloride salt, and the free base, as their physical properties will differ. This guide focuses on the hydrochloride salt, with comparative data provided where available.

Data Presentation

The quantitative physical and chemical properties of (5-Chloropyridin-2-yl)methanamine and its hydrochloride salts are summarized in the table below. This allows for a clear comparison of the different forms of the compound.

| Property | This compound | (5-Chloropyridin-2-yl)methanamine Dihydrochloride | (5-Chloropyridin-2-yl)methanamine (Free Base) |

| CAS Number | 871826-13-0[1][2][3] | 1257535-54-8 | 67938-76-5[4] |

| Molecular Formula | C₆H₈Cl₂N₂[5] | C₆H₇N₂Cl · 2[HCl][6] | C₆H₇ClN₂ |

| Molecular Weight | 179.04 g/mol [5] | 215.5 g/mol [6] | 142.59 g/mol |

| Appearance | Solid | Off-white to gray solid | Yellow oil[4] |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Soluble in water (inferred from related compounds) | Information not available | Information not available |

| Storage Conditions | Store in a cool, dry, and well-ventilated area[5] | Storage at -4°C (1-2 weeks), longer-term at -20°C (1-2 years)[6] | Information not available |

Note: Specific experimental values for melting point, boiling point, and solubility of this compound are not consistently reported in publicly available sources. A related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, is reported to be soluble in water and DMSO.[7]

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of chemical compounds like this compound are provided below. These are generalized methods standard in organic chemistry laboratories.

Determination of Melting Point (Capillary Method)

The melting point of a solid compound is a crucial indicator of its purity.[8] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[8][9]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in a fine, powdered form.[8] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Pack the dry powder into the open end of a capillary tube to a depth of about 1-2 mm.[11] The sample can be compacted by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[9]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating run (10-20°C per minute) to get an estimated range.[9]

-

For an accurate measurement, start with the apparatus at a temperature about 15-20°C below the estimated melting point.

-

Set the heating rate to a slow ramp of about 1-2°C per minute.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[10]

-

Repeat the measurement with a fresh sample to ensure consistency.

-

Determination of Solubility

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[12] These tests are typically performed in a qualitative or semi-quantitative manner.

Solvents:

-

Water (distilled or deionized)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Sodium Hydroxide (NaOH) solution

-

5% Hydrochloric Acid (HCl) solution[6]

-

Organic solvents (e.g., diethyl ether, ethanol, DMSO)

Procedure:

-

General Protocol:

-

Solubility in Water:

-

Follow the general protocol with water.

-

If the compound is water-soluble, test the pH of the solution with pH paper. An acidic pH may indicate a carboxylic acid or a salt of a weak base, while a basic pH suggests an amine or a salt of a weak acid.[12]

-

-

Solubility in Aqueous Acid and Base:

-

If the compound is insoluble in water, test its solubility in 5% HCl. Solubility in dilute acid is a strong indication of a basic functional group, such as an amine.[6][12]

-

If the compound is insoluble in water, also test its solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions suggests an acidic functional group.[6]

-

-

Solubility in Organic Solvents:

-

Follow the general protocol with various organic solvents to determine its solubility profile in non-polar and polar aprotic/protic media.

-

Visualizations

The following diagrams illustrate the logical workflow for the physical characterization of a chemical compound.

Caption: Workflow for Physical Property Characterization.

Caption: Logical Flow for Solubility Determination.

References

- 1. 871826-13-0|this compound|BLD Pharm [bldpharm.com]

- 2. 871826-13-0 | (5-Chloropyridin-2-yl)methanamine | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 3. acebiolab.com [acebiolab.com]

- 4. 1-(5-CHLOROPYRIDIN-2-YL)METHANAMINE | 67938-76-5 [chemicalbook.com]

- 5. This compound [acrospharma.co.kr]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. medchemexpress.com [medchemexpress.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. davjalandhar.com [davjalandhar.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

(5-Chloropyridin-2-yl)methanamine hydrochloride chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloropyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the chloro-substituted pyridine ring and the primary aminomethyl group, make it a versatile synthon for the introduction of this particular molecular scaffold into more complex molecules. This document provides a concise technical overview of its chemical properties, available synthetic methodologies, and characterization data.

Chemical Structure and Properties

The chemical structure and fundamental properties of this compound are summarized below.

Chemical Structure:

CAS Number: 871826-13-0[1][2][3][4][5]

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ • HCl | [2] |

| C₆H₈Cl₂N₂ | [1] | |

| Molecular Weight | 179.04 g/mol | [1][2] |

| Purity | ≥97.0% | [1][5] |

| InChI Key | HZUPEPYIDPCKQQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=NC=C1Cl)CN.Cl | [1] |

Synthesis and Characterization

Experimental Protocol: Synthesis of (5-Chloropyridin-2-yl)methanamine (Free Base)

A common route for the synthesis of the free base involves the reduction of 5-chloro-2-cyanopyridine.

Reaction Scheme:

Materials:

-

5-chloro-2-cyanopyridine

-

Ethanol

-

Concentrated Hydrochloric Acid

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-chloro-2-cyanopyridine in ethanol in a suitable reaction vessel.

-

Add concentrated hydrochloric acid and 10% Pd/C catalyst to the solution.

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., 40 psi) and agitate for a sufficient period (e.g., 2 hours) until the reaction is complete, which can be monitored by techniques such as TLC or LCMS.

-

Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate to yield (5-Chloropyridin-2-yl)methanamine as an oil.

Characterization of the Free Base:

-

LCMS: The product can be analyzed by LCMS to confirm the molecular weight. The expected (M+H)⁺ peak is approximately 143.07.

-

¹H NMR (500 MHz, CDCl₃): δ 8.56-8.51 (1H, br d), 7.66-7.60 (1H, m), 7.28-7.14 (1H, m), 3.97 (2H, s), 1.72 (2H, s).

Applications in Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structure is incorporated into various scaffolds designed to interact with biological targets. Due to the proprietary nature of drug development, detailed experimental protocols and the specific signaling pathways modulated by the final compounds are often not publicly disclosed.

Signaling Pathways and Experimental Workflows

As of the date of this document, there is no publicly available information detailing specific signaling pathways that are directly modulated by this compound itself, nor are there published, detailed experimental workflows for its use in biological assays. This compound is typically a starting material or intermediate, and the biological activity is associated with the final, more complex molecules synthesized from it.

Conclusion

This compound is a key synthetic intermediate with established chemical properties and a defined route for the synthesis of its free base. While detailed experimental protocols for its direct application and biological pathway information are not extensively available in the public domain, its utility in the synthesis of pharmaceutical compounds underscores its importance for researchers in the field of drug discovery and development. Further information regarding its use may be found in patent literature, which often describes the synthesis of novel compounds derived from this intermediate.

References

Spectroscopic Profile of (5-Chloropyridin-2-yl)methanamine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Chloropyridin-2-yl)methanamine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (5-Chloropyridin-2-yl)methanamine and its hydrochloride salt. It is important to note that specific experimental data for the hydrochloride salt is not widely available in public literature; therefore, data for the free base form, (5-Chloropyridin-2-yl)methanamine, is also included for reference.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data for (5-Chloropyridin-2-yl)methanamine (Free Base)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.56-8.51 | br d | 1H | Pyridine-H6 |

| 7.66-7.60 | m | 1H | Pyridine-H4 |

| 7.28-7.14 | m | 1H | Pyridine-H3 |

| 3.97 | s | 2H | -CH₂- |

| 1.72 | s | 2H | -NH₂ |

Solvent: CDCl₃, Frequency: 500 MHz[1]

Note: The chemical shifts, particularly for the amine protons and the adjacent methylene group, are expected to differ for the hydrochloride salt, especially when analyzed in solvents like D₂O or DMSO-d₆ due to protonation of the amine.

¹³C NMR Data

Mass Spectrometry (MS) Data

Predicted Mass Spectrometry Data for (5-Chloropyridin-2-yl)methanamine

| Adduct | m/z |

| [M+H]⁺ | 143.03705 |

| [M+Na]⁺ | 165.01899 |

| [M-H]⁻ | 141.02249 |

| [M+NH₄]⁺ | 160.06359 |

| [M+K]⁺ | 180.99293 |

This data is based on computational predictions.[2]

An experimental LCMS analysis of the free base showed a (M+H)⁺ peak at 143.07, which corresponds to the calculated value of 143.04.[1]

Infrared (IR) Spectroscopy Data

Specific experimental IR data for this compound is not available in the public domain. For reference, the IR spectrum of a solid sample (KBr disc) would be expected to show characteristic peaks for N-H stretching of the ammonium salt, C-H stretching of the aromatic ring and methylene group, C=N and C=C stretching of the pyridine ring, and C-Cl stretching.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is commonly used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph (LC-MS). The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass range is set to scan for the expected molecular ion.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of the compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty sample compartment is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The background is subtracted from the sample spectrum to yield the final IR spectrum. The positions and intensities of the absorption bands are then correlated to the functional groups present in the molecule.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Synthesis of (5-Chloropyridin-2-yl)methanamine hydrochloride from 2-chloro-5-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (5-Chloropyridin-2-yl)methanamine hydrochloride from 2-chloro-5-(chloromethyl)pyridine. The document details multiple synthetic routes, including direct amination and the Gabriel synthesis, presenting comprehensive experimental protocols and quantitative data to support researchers in the practical application of these methods.

Introduction

(5-Chloropyridin-2-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development. Their structural motif is present in a range of biologically active compounds. The synthesis of this intermediate from the readily available starting material, 2-chloro-5-(chloromethyl)pyridine, is a critical process for the advancement of various research and development pipelines. This guide outlines the primary synthetic strategies for this conversion, focusing on practical, reproducible methodologies.

Synthetic Pathways

The conversion of 2-chloro-5-(chloromethyl)pyridine to (5-Chloropyridin-2-yl)methanamine can be achieved through several synthetic routes. The most direct method is amination using an ammonia source. For a more controlled approach that can prevent over-alkylation, the Gabriel synthesis offers a robust alternative.

Direct Amination

The most straightforward approach involves the nucleophilic substitution of the benzylic chloride in 2-chloro-5-(chloromethyl)pyridine with ammonia. This can be achieved using aqueous ammonia or liquid ammonia under pressure.

Caption: Direct Amination Workflow.

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides. This two-step process involves the formation of an N-alkylated phthalimide intermediate, which is then cleaved to release the desired primary amine. This method avoids the formation of secondary and tertiary amine by-products.

Caption: Gabriel Synthesis Workflow.

Experimental Protocols

Synthesis of (5-Chloropyridin-2-yl)methanamine via Direct Amination

This protocol is adapted from established industrial processes.

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

25% Aqueous ammonia

-

Acetonitrile

-

30% Aqueous sodium hydroxide solution

-

Ethanol

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Methanol

Procedure:

-

A stainless steel autoclave is charged with 14.99 g of 2-chloro-5-(chloromethyl)pyridine, 63.01 g of 25% aqueous ammonia, and 60 ml of acetonitrile.[1]

-

The mixture is stirred on an oil bath at 80°C for 2 hours.[1]

-

The reaction mixture is cooled and then diluted with 12.3 g of 30% aqueous sodium hydroxide solution.[1]

-

The mixture is concentrated under reduced pressure to remove volatiles.[1]

-

The residue is diluted with 200 ml of ethanol and dried over anhydrous magnesium sulfate.[1]

-

The mixture is filtered to remove insoluble materials.[1]

-

The filtrate is concentrated, and the crude product is purified by column chromatography (eluent: dichloromethane-methanol, 4:1) to yield 5-(aminomethyl)-2-chloropyridine as a yellow solid.[1]

Synthesis of (5-Chloropyridin-2-yl)methanamine via Gabriel Synthesis

This protocol is based on a documented two-step synthesis.

Step 1: Synthesis of N-(2-chloro-pyridin-5-ylmethyl)phthalimide

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

Potassium phthalimide

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

A mixture of 9.25 g (0.05 mol) of potassium phthalimide, 8.1 g (0.05 mol) of 2-chloro-5-(chloromethyl)pyridine, and 50 ml of dimethylformamide is heated to reflux for 8 hours.[2]

-

The reaction mixture is then cooled to 20°C.[2]

-

100 ml of water and 200 ml of diethyl ether are added, and the mixture is stirred.[2]

-

The resulting crystalline product is isolated by suction filtration and dried to yield N-(2-chloro-pyridin-5-ylmethyl)phthalimide.[2]

Step 2: Synthesis of (5-Chloropyridin-2-yl)methanamine

Materials:

-

N-(2-chloro-pyridin-5-ylmethyl)phthalimide

-

Hydrazine hydrate

-

Methanol

-

Water

-

Concentrated Hydrochloric acid

-

2N Sodium hydroxide solution

-

Sodium chloride

Procedure:

-

A mixture of 8.2 g (0.03 mol) of N-(2-chloro-pyridin-5-ylmethyl)phthalimide, 3.0 g (0.06 mol) of hydrazine hydrate, and 100 ml of methanol is heated to reflux for 15 hours.[2]

-

The resulting suspension is diluted with 50 ml of water and concentrated in a water jet vacuum.[2]

-

After the addition of 75 ml of concentrated hydrochloric acid, the reaction mixture is stirred at 100°C for 5 hours.[2]

-

The mixture is then cooled in an ice-salt bath and filtered.[2]

-

The filtrate is made alkaline with 2N sodium hydroxide solution and saturated with sodium chloride.[2] The product, (5-Chloropyridin-2-yl)methanamine, can then be extracted with a suitable organic solvent.

Preparation of this compound

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Materials:

-

(5-Chloropyridin-2-yl)methanamine (free base)

-

Anhydrous solvent (e.g., diethyl ether, isopropanol, or ethanol)

-

Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

-

Dissolve the crude or purified (5-Chloropyridin-2-yl)methanamine in a minimal amount of a suitable anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in diethyl ether) or bubble anhydrous HCl gas through the solution with stirring until precipitation is complete.

-

The precipitated hydrochloride salt is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum.

Data Presentation

The following table summarizes quantitative data from the described synthetic protocols.

| Parameter | Direct Amination (Aqueous Ammonia) | Gabriel Synthesis (Step 1) | Gabriel Synthesis (Step 2) |

| Starting Material | 2-chloro-5-(chloromethyl)pyridine | 2-chloro-5-(chloromethyl)pyridine | N-(2-chloro-pyridin-5-ylmethyl)phthalimide |

| Key Reagents | 25% Aqueous Ammonia, Acetonitrile | Potassium Phthalimide, DMF | Hydrazine Hydrate, HCl |

| Reaction Temperature | 80°C[1] | Reflux[2] | Reflux, then 100°C[2] |

| Reaction Time | 2 hours[1] | 8 hours[2] | 15 hours, then 5 hours[2] |

| Product | (5-Chloropyridin-2-yl)methanamine | N-(2-chloro-pyridin-5-ylmethyl)phthalimide | (5-Chloropyridin-2-yl)methanamine |

| Yield | 53.6% (calculated from reported masses)[1] | 98%[2] | Not explicitly stated |

| Purity/Appearance | Yellow solid[1] | Crystalline solid, M.P. 125°C[2] | - |

Conclusion

This technical guide has detailed the synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine. The direct amination and Gabriel synthesis routes offer viable and reproducible methods for obtaining the target compound. The choice of method may depend on factors such as required purity, scale, and available equipment. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide on the Core Mechanism of Action of (5-Chloropyridin-2-yl)methanamine Hydrochloride in Biological Systems

A comprehensive review of available scientific literature reveals a notable absence of detailed studies on the specific mechanism of action of (5-Chloropyridin-2-yl)methanamine hydrochloride. This compound is predominantly cataloged by chemical suppliers as a synthetic building block, suggesting its primary role in medicinal chemistry is as an intermediate for the synthesis of more complex molecules. While research exists on the biological activities of various pyridine derivatives, including anticancer and antimicrobial properties, specific data detailing the biological targets, signaling pathways, and pharmacological effects of this compound is not publicly available at this time.

Given the lack of specific information on the requested compound, this guide will instead provide a comprehensive overview of a closely related and well-characterized isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride . This compound has been identified as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in various fibrotic diseases and cancer. By examining the mechanism of this related molecule, we can gain insights into the potential biological activities that derivatives of chloropyridinylmethanamine may possess.

Illustrative Example: Mechanism of Action of (2-Chloropyridin-4-yl)methanamine hydrochloride as a LOXL2 Inhibitor

(2-Chloropyridin-4-yl)methanamine hydrochloride acts as a selective inhibitor of the enzyme Lysyl Oxidase-Like 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix. Dysregulation of LOXL2 activity is associated with the progression of fibrosis and cancer metastasis.

Quantitative Data

The inhibitory activity of (2-Chloropyridin-4-yl)methanamine hydrochloride against LOXL2 has been quantified, as summarized in the table below.

| Target | Assay Condition | IC50 (nM) | Selectivity | Reference |

| LOXL2 | in vitro enzymatic assay | 126 | >31-fold vs. LOX | [1] |

| LOXL2 | Human whole blood | 1,450 | - | [1] |

| LOX | with BSA | 5,910 | - | [1] |

| MAO-A, MAO-B, SSAO | - | >30,000 | Inactive | [1] |

| CYP3A4, CYP2C9, CYP2D6 | - | >30,000 | Inactive | [1] |

Experimental Protocols

The following outlines the general experimental methodology used to determine the inhibitory activity of compounds like (2-Chloropyridin-4-yl)methanamine hydrochloride against LOXL2.

In Vitro LOXL2 Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant human LOXL2 enzyme is purified. A suitable substrate, such as a synthetic peptide containing a lysine residue, is prepared in an appropriate assay buffer.

-

Compound Dilution: (2-Chloropyridin-4-yl)methanamine hydrochloride is serially diluted to a range of concentrations.

-

Reaction Initiation: The LOXL2 enzyme is pre-incubated with the diluted compound for a specified period. The reaction is initiated by the addition of the substrate.

-

Detection of Activity: The enzymatic activity is measured by detecting the production of hydrogen peroxide, a byproduct of the lysine oxidation reaction. This is often achieved using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase.

-

Data Analysis: The fluorescence intensity is measured over time. The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of LOXL2 in collagen cross-linking and a typical workflow for screening LOXL2 inhibitors.

Caption: Role of LOXL2 in collagen cross-linking and its inhibition.

References

Technical Guide on the Solubility and Stability of (5-Chloropyyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyridin-2-yl)methanamine hydrochloride is a pyridin-2-yl)methanamine derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is crucial for its application in pharmaceutical development. This technical guide provides an in-depth overview of the available information and standardized methodologies for evaluating the solubility and stability of this compound. Due to the limited publicly available quantitative data for this compound, this guide also presents data for a structurally similar isomer as a reference and details robust experimental protocols for determining these critical parameters.

Introduction

This compound is a primary amine hydrochloride with a chemical structure that lends itself to a variety of chemical reactions for the synthesis of more complex molecules. As with any compound intended for pharmaceutical research and development, its solubility in various solvent systems and its stability under different environmental conditions are fundamental properties that influence its handling, formulation, and ultimately, its potential therapeutic efficacy and safety.

This document serves as a technical resource, outlining standardized methods for the determination of solubility and for conducting comprehensive stability assessments, including forced degradation studies.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 871826-13-0 | - |

| Molecular Formula | C₆H₈Cl₂N₂ | - |

| Molecular Weight | 179.05 g/mol | - |

| Appearance | White to off-white solid | [1] |

| Storage | Store at room temperature, keep dry and cool | [1] |

Solubility Profile

Table 3.1: Estimated Solubility of this compound based on its Isomer

| Solvent | Estimated Solubility |

| Water | ~100 mg/mL |

| DMSO | ~87.5 mg/mL |

Disclaimer: The data presented above is for the isomer (2-Chloropyridin-4-yl)methanamine hydrochloride and is intended for estimation purposes only.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

3.1.1. Materials

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

3.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the vials for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to facilitate this separation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV). Analyze the sample to determine the concentration of the dissolved compound.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Stability Profile

Specific stability data for this compound from forced degradation studies are not publicly available. Safety Data Sheets for the compound and its analogs generally indicate that it is stable under normal storage conditions. However, comprehensive stability testing under stressed conditions is essential for a thorough understanding of its degradation pathways.

Experimental Protocols for Stability and Forced Degradation Studies

The following protocols are based on the International Council for Harmonisation (ICH) guidelines and represent standard industry practice for assessing the stability of a drug substance.

4.1.1. Thermal Stability

-

Objective: To evaluate the effect of temperature on the compound.

-

Procedure:

-

Place a known quantity of the solid compound in a suitable container (e.g., glass vial).

-

Store the samples in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).

-

Include a control sample stored at the recommended storage temperature.

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze it using a stability-indicating HPLC method to determine the purity and identify any degradation products.

-

4.1.2. Hydrolytic Stability

-

Objective: To assess the compound's susceptibility to hydrolysis across a range of pH values.

-

Procedure:

-

Prepare solutions of the compound in aqueous media of different pH values (e.g., pH 2, pH 7, pH 9).

-

Store the solutions at a specified temperature (e.g., 40°C).

-

At various time intervals, take aliquots of the solutions and analyze them by HPLC to monitor for degradation.

-

4.1.3. Photostability

-

Objective: To determine the effect of light exposure on the compound.

-

Procedure:

-

Expose the solid compound and a solution of the compound to a light source that provides both visible and ultraviolet output, as specified in ICH guideline Q1B.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC to assess for photodegradation.

-

Conclusion

While specific quantitative data on the solubility and stability of this compound are limited, this guide provides a framework for its evaluation. The presented experimental protocols for solubility determination and stability testing are robust and adhere to industry standards. For researchers and drug development professionals, conducting these experiments is a critical step in characterizing this compound for its potential use in pharmaceutical applications. The provided data on a structural isomer offers a preliminary estimate of solubility, but it is imperative to determine these properties for the specific compound of interest.

References

The Dawn of a New Scaffold: Discovery and Initial Characterization of Novel Pyridine Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational heterocyclic scaffold, continues to be a cornerstone in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its status as a "privileged structure."[1][2] This technical guide provides an in-depth exploration of the discovery and initial characterization of novel pyridine derivatives, offering a comprehensive resource for professionals dedicated to advancing therapeutic innovation. We will delve into synthetic methodologies, detailed experimental protocols for characterization, and the diverse biological activities of these promising compounds, presenting quantitative data in a clear, comparative format.

I. Discovery and Synthesis: Forging New Molecular Architectures

The journey of a novel therapeutic agent begins with its synthesis. Modern organic chemistry offers a versatile toolbox for the creation of diverse pyridine libraries. Efficient synthetic strategies are paramount for generating structural analogues, which is crucial for establishing robust structure-activity relationships (SAR).

One of the most powerful and atom-economical approaches is the one-pot multicomponent reaction (MCR) . This strategy allows for the construction of complex molecules from three or more starting materials in a single synthetic operation, minimizing waste and purification steps.[3][4] A common and effective MCR for pyridine synthesis involves the condensation of an aromatic aldehyde, a compound bearing an active methylene group (such as malononitrile), and a thiol. This method's adaptability in varying the initial reactants enables the generation of a wide array of substituted pyridines.[3]

Another sophisticated approach involves transition-metal-catalyzed synthesis . Catalysts based on palladium and rhodium have proven particularly effective in constructing the pyridine ring with high efficiency and regioselectivity.[4] These modern methods offer access to unique substitution patterns that may not be achievable through classical condensation reactions.

II. Structural Elucidation and Physicochemical Characterization

Once synthesized, the precise chemical structure of a novel pyridine derivative must be unequivocally confirmed. A battery of spectroscopic and analytical techniques is employed for this critical step.

Table 1: Physicochemical and Spectroscopic Data for Representative Pyridine Derivatives

| Compound ID | Molecular Formula | Melting Point (°C) | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) | IR (cm-1) | Mass Spec (m/z) |

| 5a [5] | C25H18N2O4S | 279–280 | 12.73 (s, 1H, NH), 7.92–7.25 (m, 14H, Ar-H + pyridinium-H), 2.45 (s, 3H, CH3) | 155.03, 153.55, 151.66, 150.72, 146.51, 143.52, 133.03, 129.92, 129.39, 128.67, 128.27, 122.00, 21.67 | 3185 (NH), 2219 (CN), 1645 (C=O) | 442.48 |

| 5b [5] | C26H20N2O5S | 289–290 | 12.57 (s, 1H, NH), 7.91–6.77 (m, 13H, Ar-H + pyridinium-H), 3.85 (s, 3H, OCH3), 2.44 (s, 3H, CH3) | 165.22, 162.28, 158.42, 150.66, 146.52, 136.46, 135.66, 131.88, 130.94, 130.71, 129.99, 128.66, 124.14, 122.82, 116.24, 114.86, 56.00, 21.66 | 3137 (NH), 3041 (CHarom), 2961 (CHaliph), 2227 (CN), 1643 (C=O) | 472.51 |

| 2e [6] | C19H18N3Cl2 | semi-solid | 7.54 (t, J=7.7 Hz, 1H), 7.12 (d, J=7.7 Hz, 2H), 7.01 (t, J=8.0 Hz, 2H), 6.61 (d, J=7.7 Hz, 2H), 6.58 (s, 2H), 6.46 (dd, J=8.0, 1.0 Hz, 2H), 4.36 (s, 4H) | 157.4, 149.0, 137.5, 135.1, 130.3, 120.1, 117.5, 112.7, 111.4, 48.9 | Not Provided | 358.0872 [M+H]+ |

| 2j [6] | C23H28N3 | oil | 7.53 (t, J=7.7 Hz, 1H), 7.01 (d, J=8.3 Hz, 4H), 6.97 (d, J=8.3 Hz, 2H), 6.59 (d, J=8.3 Hz, 4H), 4.41 (s, 4H), 2.50-2.57 (m, 4H), 1.18 (t, J=7.7 Hz, 6H) | 158.4, 146.0, 137.3, 133.6, 128.7, 119.9, 115.3, 113.3, 49.7, 28.0, 16.02 | Not Provided | 346.2291 [M+H]+ |

Experimental Protocols: A Guide to Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectra are recorded on a 300 or 400 MHz spectrometer.[7][8]

-

Samples are dissolved in an appropriate deuterated solvent, typically CDCl3 or DMSO-d6.[7][8]

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Coupling constants (J) are expressed in Hertz (Hz).[7]

Mass Spectrometry (MS):

-

Mass spectra are obtained using an API 3000 mass spectrometer or equivalent.[8]

-

Electrospray ionization (ESI) is a common technique for determining the mass-to-charge ratio (m/z) of the synthesized compounds.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectra are recorded using a KBr pellet method or on a spectrometer with KBr windows.[9]

-

Characteristic absorption bands are reported in wavenumbers (cm-1) and help identify key functional groups.[9]

Melting Point (MP):

-

Melting points are determined in open capillary tubes and are uncorrected.[8]

Below is a generalized workflow for the synthesis and characterization of novel pyridine derivatives.

III. Biological Evaluation: Unveiling Therapeutic Potential

The true value of novel pyridine derivatives lies in their biological activity. These compounds have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for various therapeutic areas.[10]

Anticancer Activity

A significant area of investigation for pyridine derivatives is oncology. Numerous studies have reported their potent cytotoxic effects against a variety of cancer cell lines.[11][12]

Table 2: In Vitro Anticancer Activity of Novel Pyridine Derivatives (IC50 in µM)

| Compound ID | Huh-7 (Liver Cancer)[11][12] | A549 (Lung Cancer)[11][12] | MCF-7 (Breast Cancer)[11][12] | PIM-1 Kinase Inhibition[13] |

| 3b | 6.54 | 15.54 | 6.13 | Not Reported |

| 12 | 5.27 | Not Reported | 0.5 | 0.0143 |

| Taxol (Control) | 6.68 | 38.05 | 12.32 | Not Applicable |

| Doxorubicin (Control) | 2.48 | Not Reported | 2.14 | Not Applicable |

Experimental Protocol: MTT Assay for Cytotoxicity The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Many pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some derivatives have been shown to inhibit kinases like PIM-1 and the PI3K/Akt pathway, both of which are critical for cancer progression.[10][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Potential Biological Activities of Substituted Aminopyridines: A Technical Guide

Executive Summary: Substituted aminopyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. As privileged scaffolds, their unique structural properties allow for interaction with a variety of enzymes and receptors, leading to diverse pharmacological effects.[1] This technical guide provides an in-depth overview of the prominent biological activities of substituted aminopyridines, including their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. The document details the underlying mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes critical pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activities

Substituted aminopyridines have emerged as a promising class of compounds in oncology, with numerous derivatives demonstrating potent anti-proliferative activity against various cancer cell lines.[2][3] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth, angiogenesis, and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of many substituted aminopyridines is the inhibition of protein kinases, particularly those involved in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase in this process.[4][5] Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][6] Several pyridine-based derivatives have been developed as potent VEGFR-2 inhibitors, effectively blocking the ATP-binding site and preventing the initiation of this signaling cascade.[4][7][8] This inhibition leads to a reduction in tumor vascularization, thereby starving the tumor and impeding its growth. Other pathways, such as the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, have also been identified as targets for aminopyridine-based compounds.[9]

Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by substituted aminopyridine derivatives.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer and anti-angiogenic activities of representative substituted aminopyridine derivatives.

| Compound ID | Target | Cell Line / Assay | IC₅₀ (µM) | Reference(s) |

| Compound 8d | VEGFR-2 | Enzyme Assay | 0.12 | [7] |

| Compound 9c | VEGFR-2 | Enzyme Assay | 0.17 | [7] |

| Compound 10 | VEGFR-2 | Enzyme Assay | 0.12 | [4] |

| Compound 6 | VEGFR-2 | Enzyme Assay | 0.06 (nM) | [5] |

| Compound 11 | VEGFR-2 | Enzyme Assay | 0.19 | [8] |

| Pyridine-urea 8e | VEGFR-2 | Enzyme Assay | 3.93 | [10] |

| Pyridine-urea 8e | MCF-7 (Breast) | Cytotoxicity Assay | 0.22 | [10] |

| Compound 10 | HepG2 (Liver) | Cytotoxicity Assay | 4.25 | [4] |

| Compound S3c | A2780 (Ovarian) | Cytotoxicity Assay | 15.57 | [11] |

| Compound S3c | A2780CISR (Ovarian, Cisplatin-Resistant) | Cytotoxicity Assay | 11.52 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on the metabolic activity of a cell line, which is an indicator of cell viability.

1. Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS).

-

MTT solvent (e.g., Dimethyl sulfoxide - DMSO).

-

96-well cell culture plates.

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS).

-

Test compound stock solution.

-

Microplate spectrophotometer.

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[12]

-

MTT Addition: After the treatment period, remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10]

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance of each well at a wavelength of 490-590 nm using a microplate reader.[12][13]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). The IC₅₀ value (the concentration of compound that inhibits cell viability by 50%) can then be determined using a dose-response curve.

Antimicrobial Activities

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Substituted aminopyridines have been extensively investigated in this regard, with many derivatives showing significant activity against a range of pathogenic microorganisms.[14][15]

Mechanism of Action

The antimicrobial mechanisms of substituted aminopyridines can be diverse. Some compounds are believed to interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[16] Others may act by inhibiting essential bacterial enzymes or by binding to bacterial DNA, thereby disrupting replication and transcription processes.[17] The specific mechanism is often dependent on the substitution pattern on the pyridine ring and the nature of the appended functional groups.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Data Presentation: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for several substituted aminopyridine derivatives against common bacterial pathogens.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Compound 2c | Staphylococcus aureus | 0.039 | [18] |

| Compound 2c | Bacillus subtilis | 0.039 | [18] |

| Compound VII | Streptococcus pneumoniae | 1.95 | [19] |

| Compound VII | Bacillus subtilis | 0.98 | [19] |

| Compound 3d | Escherichia coli | 3.91 | [19] |

| Ceftiofur | Escherichia coli (MIC₉₀) | 1 | [20] |

| Ampicillin | Escherichia coli (MIC₉₀) | ≥128 | [20] |

| Vancomycin | S. aureus (MRSA) (MIC of 2 µg/mL observed in 77% of implant-related isolates) | 2 | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the quantitative susceptibility of a bacterial isolate to an antimicrobial agent.

1. Materials:

-

96-well sterile microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media.

-

Bacterial isolates for testing.

-

Antimicrobial agent (test compound) stock solution.

-

Sterile saline or broth for inoculum preparation.

-

0.5 McFarland turbidity standard.

-

Microplate reader (optional).

2. Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to wells 2-12. 100 µL of the highest compound concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10 or 11. The final 50 µL from the last dilution well is discarded.[12]

-

Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a non-selective agar plate after 18-24 hours of incubation. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]

-

Inoculum Dilution: Dilute the standardized bacterial suspension in broth to achieve the final desired inoculum concentration. For standard MIC testing, this is typically a 1:100 dilution to get ~1.5 x 10⁶ CFU/mL, which after addition to the plate will result in a final concentration of ~5 x 10⁵ CFU/mL.[12]

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions (wells 1-11). Well 11 is often used as a growth control (bacteria, no compound), and well 12 serves as a sterility control (broth only).[12]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[12]

-

Result Interpretation: After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[22] The result can be read visually or with a microplate reader.

Antiviral Activities

The pyridine nucleus is a key component in several antiviral drugs, and research into new substituted aminopyridine derivatives continues to yield promising candidates against a variety of viruses, including influenza and coronaviruses.[23]

Mechanism of Action

The antiviral mechanisms of aminopyridines can vary depending on the virus and the compound's structure. A common mode of action is the inhibition of essential viral enzymes. For instance, some derivatives have been shown to inhibit the activity of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[23] Others may interfere with the viral entry process, such as the fusion of the viral envelope with the host cell membrane, which is often mediated by viral glycoproteins like hemagglutinin (HA).

Logical Relationship: Viral Replication Cycle and Inhibition

The diagram below shows a simplified viral replication cycle and highlights potential stages where substituted aminopyridines can exert their inhibitory effects.

Data Presentation: Antiviral Activity

The following table lists the 50% inhibitory concentration (IC₅₀) values of select aminopyridine and related derivatives against influenza viruses.

| Compound ID | Virus Strain | Assay Type | IC₅₀ | Reference(s) | | :--- | :--- | :--- | :--- | | Nitazoxanide | Influenza A/WSN/1933 (H1N1) | CPE Assay | 1.6 µM |[23] | | Nitazoxanide | Influenza A/Parma/2009 (H1N1, Oseltamivir-resistant) | CPE Assay | 1.9 µM |[23] | | Compound 37 | Influenza A (H1N1, Amantadine-resistant) | Anti-influenza Assay | 0.15-12.4 µM |[23] | | CBS1116 | Influenza A/Puerto Rico/8/34 (H1N1) | Plaque Reduction | 0.4 µM | | | CBS1116 | Influenza A/Vietnam/1203/04 (H5N1) | Plaque Reduction | 13.8 µM | | | Oseltamivir | Influenza A(H3N2)v (Median) | NI Assay | 0.77 nM |[24] | | Zanamivir | Influenza A(H3N2)v (Median) | NI Assay | 0.46 nM |[24] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the virus-induced damage and death known as the cytopathic effect.

1. Materials:

-

A susceptible host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses).

-

Virus stock with a known titer.

-

96-well cell culture plates.

-

Cell culture medium (e.g., MEM with low serum).

-

Test compound stock solution.

-

Cell viability staining solution (e.g., Neutral Red or Crystal Violet).

-

Fixative solution (e.g., 10% formalin).

-

Destaining/solubilization solution.

-

Microplate reader.

2. Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate and incubate until a confluent monolayer is formed (typically 24 hours).

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound in culture medium. In a separate plate or tubes, mix the compound dilutions with a standardized amount of virus (e.g., a multiplicity of infection - MOI of 0.002).[19]

-

Infection and Treatment: Remove the growth medium from the cell plate. Add the virus-compound mixtures to the cell monolayers. Include cell control wells (cells, no virus, no compound) and virus control wells (cells, virus, no compound).

-

Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (e.g., 72 hours) at the appropriate temperature and CO₂ concentration.[19]

-

Staining: After incubation, remove the medium. Fix the remaining adherent cells with a fixative solution. Stain the fixed cells with a viability dye like Crystal Violet, which stains the cellular proteins of intact cells.

-

Washing and Solubilization: Gently wash the plate to remove excess stain. Add a solubilization solution to each well to release the dye from the stained cells.

-

Quantification: Measure the absorbance of the solubilized dye in each well using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. The IC₅₀ (or EC₅₀) value is the concentration of the compound that protects 50% of the cells from virus-induced death.

Neuroprotective Effects

Certain aminopyridines, most notably 4-aminopyridine (4-AP), are known to act on the central nervous system. 4-AP is approved for the symptomatic treatment of walking disability in multiple sclerosis (MS).[10] Its neuroprotective properties are primarily attributed to its ability to modulate ion channel function in demyelinated neurons.

Mechanism of Action: Potassium Channel Blockade

In healthy myelinated axons, voltage-gated potassium (Kᵥ) channels are typically located in the juxtaparanodal region, covered by the myelin sheath. In demyelinating diseases like MS, the loss of myelin exposes these Kᵥ channels.[4] The resulting efflux of potassium ions during an action potential short-circuits the axonal membrane, impairing nerve impulse conduction. 4-aminopyridine acts as a broad-spectrum blocker of these exposed Kᵥ channels.[25][26] By inhibiting the outward K⁺ current, 4-AP helps to restore the action potential and improve nerve signal transmission along the demyelinated axon.[4] This action alleviates some of the neurological symptoms associated with the disease.

Logical Relationship: Kᵥ Channel Blockade in Demyelinated Axon

The diagram below illustrates the mechanism of action of 4-aminopyridine on a demyelinated axon.

Data Presentation: Kᵥ Channel Inhibition

The following table summarizes the inhibitory activity of 4-aminopyridine and its derivatives against various voltage-gated potassium (Kᵥ) channels.

| Compound | Kᵥ Channel Subtype | IC₅₀ (µM) | Reference(s) |

| 4-Aminopyridine | Kᵥ1.1 | 170 | [25][26] |

| 4-Aminopyridine | Kᵥ1.2 | 230 | [26] |

| 4-Aminopyridine | mKᵥ1.1 | 147 (extracellular) | [6] |

| 4-Aminopyridine | Shaker K⁺ Channel (+10 mV) | 200 | [27] |

| 3F4AP | Shaker K⁺ Channel (+10 mV) | 160 | [27] |

| 3Me4AP | Shaker K⁺ Channel (+10 mV) | 37 | [27] |

| 3MeO4AP | Shaker K⁺ Channel (+10 mV) | 310 | [27] |

Experimental Protocol: Whole-Cell Patch-Clamp Assay

This electrophysiological technique is used to measure ion currents across the membrane of a single cell, allowing for the direct assessment of a compound's effect on ion channel activity.

1. Materials:

-

Cell line expressing the Kᵥ channel of interest (e.g., CHO or HEK293 cells).

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for making micropipettes.

-

Pipette puller.

-

Extracellular (bath) solution.

-

Intracellular (pipette) solution.

-

Test compound (e.g., 4-aminopyridine).

2. Procedure:

-

Pipette Preparation: Pull a glass capillary to form a micropipette with a tip resistance of 3-7 MΩ when filled with the intracellular solution.

-

Cell Preparation: Plate the cells on a coverslip placed in a recording chamber on the microscope stage. Continuously perfuse the chamber with the extracellular solution.

-

Gigaohm Seal Formation: Under microscopic guidance, carefully lower the micropipette onto the surface of a single cell. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior. This is the whole-cell configuration.

-

Voltage Clamp: "Clamp" the membrane potential at a holding potential (e.g., -70 mV). Apply a series of depolarizing voltage steps (e.g., from -90 mV to +50 mV) to activate the voltage-gated potassium channels.

-

Current Recording: Record the resulting outward K⁺ currents using the patch-clamp amplifier.

-

Compound Application: Perfuse the bath with the extracellular solution containing the test compound at various concentrations.

-

Data Acquisition and Analysis: Record the K⁺ currents in the presence of the compound. Measure the peak current amplitude at each voltage step before and after compound application. Calculate the percentage of current inhibition at each concentration to generate a dose-response curve and determine the IC₅₀ value.

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. Substituted aminopyridines have been identified as having anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade.[28]

Mechanism of Action: COX-2 Inhibition

A major mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. The COX-2 isoform is particularly relevant as it is typically induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling. Several substituted aminopyridine and related heterocyclic derivatives have been designed and synthesized as selective COX-2 inhibitors. By binding to the active site of the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing the inflammatory response.

Signaling Pathway: Arachidonic Acid Cascade

The diagram below outlines the inflammatory pathway involving arachidonic acid and the inhibitory role of COX-2 inhibitors.

Data Presentation: Anti-inflammatory Activity

The following table presents the COX-2 inhibitory activity of several aminopyridine-related derivatives.

| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Compound 5n | COX-2 | 0.07 | 508.6 | |

| Compound 5d | COX-2 | 0.06 | >555 | |

| Compound 7b | COX-2 | 0.07 | >714 | |

| Compound 10c | COX-2 | 0.08 | >625 | |

| Compound A | COX-1 | 0.28 | - | |

| Compound A | COX-2 | 0.09 | 3.11 | |

| Meloxicam | COX-2 | 0.13 | 12.3 |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[27]

1. Animals:

-

Male Wistar rats (150-200 g).

2. Materials:

-

Carrageenan (1% w/v solution in sterile 0.9% saline).

-

Test compound and vehicle.

-

Reference drug (e.g., Indomethacin, 10 mg/kg).

-

Plethysmometer or digital calipers.

-

Oral gavage needles.

3. Procedure:

-

Acclimatization and Grouping: Acclimatize animals for at least one week before the experiment. Randomly divide them into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at various doses).

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[27]

-

Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral gavage (p.o.).[27]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[11][27]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, for example, at 1, 2, 3, 4, and 5 hours.[27]

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

-

The results will indicate the anti-inflammatory efficacy of the test compound.

-

Conclusion and Future Perspectives

Substituted aminopyridines have unequivocally demonstrated their value as a core scaffold in modern drug discovery. Their capacity to interact with a wide range of biological targets underpins their diverse therapeutic potential, from anticancer and antimicrobial to neuroprotective and anti-inflammatory applications. The quantitative data and mechanistic insights summarized in this guide highlight the significant progress made in this field. Future research should focus on leveraging structure-activity relationship (SAR) studies to enhance the potency and selectivity of these compounds for their respective targets. The development of derivatives with dual-action capabilities, such as combined VEGFR-2/BRAF inhibition, represents an exciting frontier.[7] Furthermore, optimizing the pharmacokinetic and safety profiles of lead compounds will be critical for their successful translation into clinical candidates. The continued exploration of the chemical space around the aminopyridine nucleus is poised to deliver novel and effective therapeutic agents for a multitude of challenging diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Influence of sub-inhibitory concentrations of antimicrobials on micrococcal nuclease and biofilm formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antiviral Susceptibility of Variant Influenza A(H3N2)v Viruses Isolated in the United States from 2011 to 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. idexx.dk [idexx.dk]

- 25. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Susceptibilities of Antiviral-Resistant Influenza Viruses to Novel Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico ADME Prediction for Pyridine-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile component in designing molecules that interact with biological targets. However, these same properties can significantly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a critical determinant of its ultimate success as a therapeutic agent. Early assessment of ADME properties is paramount to de-risk drug discovery projects, reduce late-stage attrition, and optimize resource allocation.

This in-depth technical guide provides a comprehensive overview of the principles and practices of in silico ADME prediction for pyridine-based compounds. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize computational tools to forecast the pharmacokinetic fate of their molecules, enabling more informed decision-making in the design and optimization of novel pyridine-containing drug candidates.

The Importance of In Silico ADME Prediction

Traditional experimental assessment of ADME properties is often resource-intensive and time-consuming, making it impractical for screening large numbers of compounds in the early phases of drug discovery. In silico ADME prediction offers a rapid and cost-effective alternative, allowing for the early identification of potential liabilities and the prioritization of compounds with more favorable pharmacokinetic profiles. For pyridine-based compounds, these predictive models can offer valuable insights into how the position and nature of substituents on the pyridine ring, as well as the overall molecular architecture, will impact key ADME parameters.

Key ADME Parameters for Pyridine-Based Compounds

The ADME profile of a drug candidate is a complex interplay of various physicochemical and biochemical processes. For pyridine-based compounds, particular attention should be paid to the following parameters:

-

Absorption: This refers to the processes by which a drug enters the systemic circulation. Key considerations for oral drugs include aqueous solubility, intestinal permeability, and potential for active transport or efflux. The basicity of the pyridine ring can influence solubility and dissolution rates in the gastrointestinal tract.

-

Distribution: Once in the bloodstream, a drug distributes into various tissues and organs. Important parameters include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and tissue distribution. The polarity and hydrogen bonding capacity of pyridine derivatives can affect their distribution profile.

-

Metabolism: This involves the enzymatic conversion of a drug into its metabolites, primarily in the liver. The pyridine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, leading to oxidation or other transformations that can alter the compound's activity and clearance rate. Predicting CYP inhibition is also crucial to avoid drug-drug interactions.

-